molecular formula C19H20ClFN2O B2987100 N-(2-chlorophenyl)-3-(4-fluorophenyl)azepane-1-carboxamide CAS No. 1797160-37-2

N-(2-chlorophenyl)-3-(4-fluorophenyl)azepane-1-carboxamide

Cat. No.: B2987100
CAS No.: 1797160-37-2
M. Wt: 346.83
InChI Key: TXCIXYDKNFVQIN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(4-fluorophenyl)azepane-1-carboxamide is a useful research compound. Its molecular formula is C19H20ClFN2O and its molecular weight is 346.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(2-chlorophenyl)-3-(4-fluorophenyl)azepane-1-carboxamide, due to its complex structure incorporating chlorophenyl and fluorophenyl groups, is a compound of interest in various synthetic and characterization studies. The synthesis and characterization of related compounds offer insights into methodologies that could be applied to this compound. For instance, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including those with chlorophenyl and fluorophenyl substituents, have been detailed, showcasing techniques such as elemental analyses, IR and 1H-NMR spectroscopy, and single crystal X-ray diffraction studies (Özer et al., 2009).

Fluorescence Quenching Studies

Research on the fluorescence quenching of carboxamides by various agents in different solvents provides a foundation for understanding the photophysical properties of this compound. Such studies reveal the interactions between carboxamide compounds and quenchers like aniline and carbon tetrachloride, offering insights into the compound's behavior in various solvents and under different conditions (Patil et al., 2013).

Antipathogenic Activity

The antipathogenic activity of compounds structurally related to this compound has been explored, particularly in the context of their interactions with bacterial cells. Studies on acylthioureas with aryl substituents, including chlorophenyl and fluorophenyl, have shown significant anti-microbial and antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Solvent Effects on Properties

Investigations into the solvent effects on the properties of biologically active carboxamides offer valuable information on how this compound might behave in different environments. Studies demonstrate how solvent polarity can influence the fluorescence quenching and other photophysical behaviors of carboxamide compounds, providing a basis for predicting the behavior of this compound in varied solvent systems (Patil et al., 2012).

Properties

IUPAC Name

N-(2-chlorophenyl)-3-(4-fluorophenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O/c20-17-6-1-2-7-18(17)22-19(24)23-12-4-3-5-15(13-23)14-8-10-16(21)11-9-14/h1-2,6-11,15H,3-5,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCIXYDKNFVQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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